

Introduction: The Analytical Challenge of a Multifunctional Molecule

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Compound of Interest

Compound Name:	4-Bromo-3-(methylsulfamoyl)benzoic acid
CAS No.:	716358-64-4
Cat. No.:	B1520993

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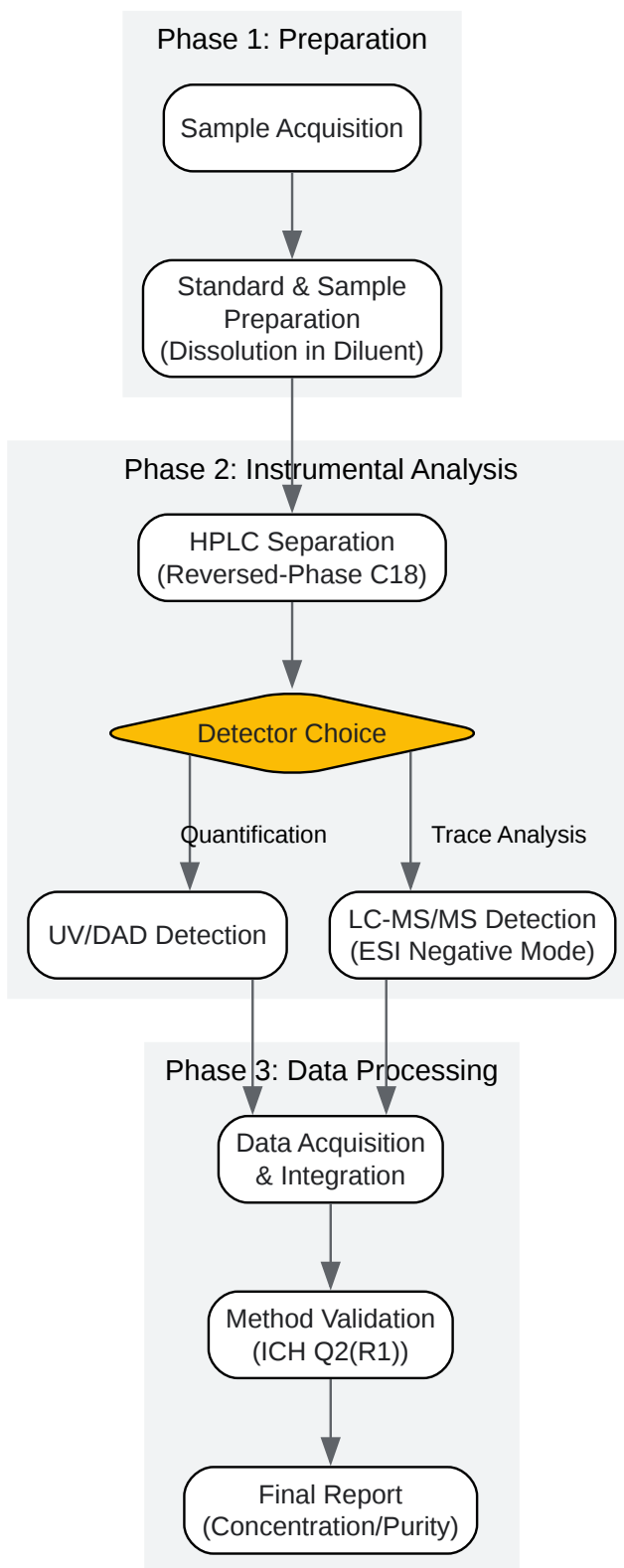
4-Bromo-3-(methylsulfamoyl)benzoic acid is a halogenated aromatic compound featuring both a carboxylic acid and a sulfonamide functional group. Its unique structure makes it a relevant molecule in pharmaceutical synthesis, potentially as an intermediate or a process-related impurity. The analytical quantification and detection of this molecule require methods that can handle its inherent chemical properties: acidity, polarity, and UV absorbance.

The presence of the carboxylic acid and sulfamoyl moieties dictates the molecule's behavior in solution, particularly its ionization state, which is pH-dependent. This is a critical factor in developing a robust chromatographic separation. For routine quantification, a simple HPLC-UV method is often sufficient. However, when trace-level detection is necessary, such as in impurity profiling or pharmacokinetic studies, the superior sensitivity and selectivity of LC-MS/MS are required.^{[1][2]} This guide presents validated methods for both analytical scenarios.

Core Analytical Strategy: From Sample to Result

The overall analytical workflow is designed to ensure accuracy and reproducibility, from initial sample handling through to data interpretation. The process involves careful selection of

chromatographic conditions to achieve optimal separation, followed by either UV or mass spectrometric detection, depending on the analytical objective.



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Caption: Overall workflow for the analysis of **4-Bromo-3-(methylsulfamoyl)benzoic acid**.

Part 1: HPLC-UV Method for Routine Quantification

This method is designed for robust, routine analysis, such as determining the purity of a bulk substance or quantifying its concentration in a formulated product.

Causality Behind Experimental Choices

- Chromatography Mode: Reversed-phase (RP) HPLC is the standard for moderately polar organic molecules.[3][4] The non-polar C18 stationary phase retains the analyte through hydrophobic interactions, while a polar mobile phase elutes it.
- Mobile Phase pH: **4-Bromo-3-(methylsulfamoyl)benzoic acid** has two acidic protons (carboxylic acid and sulfamoyl group). To achieve consistent retention and good peak shape in reversed-phase chromatography, the ionization of the analyte must be controlled.[5][6] By acidifying the mobile phase with formic acid (pH ~2.7), the carboxylic acid group is protonated (neutral), increasing its hydrophobicity and retention on the C18 column.[7]
- Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is chosen to monitor a range of wavelengths. This allows for the determination of the analyte's maximum absorption wavelength (λ_{max}) for optimal sensitivity and also provides spectral purity information.

Experimental Protocol: HPLC-UV

1. Preparation of Solutions

- Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Diluent: Acetonitrile/Water (50:50, v/v).
- Standard Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 25 mg of **4-Bromo-3-(methylsulfamoyl)benzoic acid** reference standard into a 25 mL volumetric flask. Dissolve

and dilute to volume with the diluent.

- Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
- Sample Solution: Prepare a sample solution in the diluent to achieve a target concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

Parameter	Setting
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Gradient Elution (See table below)
Flow Rate	1.0 mL/min
Column Temp.	30°C
Injection Vol.	10 µL
Detector	DAD/PDA, 235 nm (or λmax)
Run Time	15 minutes

Gradient Elution Program

Time (min)	% Mobile Phase A (0.1% FA in Water)	% Mobile Phase B (Acetonitrile)
0.0	70	30
10.0	30	70
12.0	30	70
12.1	70	30

| 15.0 | 70 | 30 |

Part 2: LC-MS/MS Method for High-Sensitivity

Analysis

This method is ideal for applications requiring low detection limits, such as identifying trace-level impurities or conducting pharmacokinetic studies. The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity.[8]

Causality Behind Experimental Choices

- **Ionization Technique:** Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules.[9][10] Given the acidic nature of the analyte, ESI in negative ion mode is selected. This will efficiently deprotonate the molecule to form the $[M-H]^-$ precursor ion, which is the most stable and abundant ion for this compound.[11]
- **Mass Analysis:** Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.[1][2] MRM involves selecting the $[M-H]^-$ precursor ion, fragmenting it via collision-induced dissociation (CID), and then monitoring a specific, stable product ion. This process is highly specific and dramatically reduces chemical noise, leading to very low limits of detection.[12]
- **Fragmentation:** The bromine atom provides a distinct isotopic pattern (^{79}Br and ^{81}Br in ~1:1 ratio), which is a powerful tool for confirming the identity of bromine-containing fragments.[13] The fragmentation of the $[M-H]^-$ ion is predictable, often involving the loss of the sulfamoyl moiety or decarboxylation.

Experimental Protocol: LC-MS/MS

1. Analyte Information & Ion Selection

- **Chemical Formula:** $\text{C}_8\text{H}_8\text{BrNO}_4\text{S}$
- **Monoisotopic Mass:** 292.93 g/mol
- **Precursor Ion $[M-H]^-$:** m/z 291.9 (for ^{79}Br) and 293.9 (for ^{81}Br)
- **Proposed Product Ions:** Fragmentation of m/z 291.9 could yield ions corresponding to the loss of SO_2CH_3 (m/z 212.9) or other characteristic fragments. Note: Product ion selection

must be optimized by infusing a standard solution and performing a product ion scan.

2. Preparation of Solutions

- Use the same Mobile Phase, Diluent, and preparation procedures as the HPLC-UV method. Ensure all solvents are LC-MS grade.
- Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.5 ng/mL to 100 ng/mL).

3. LC-MS/MS Conditions

Parameter	Setting
LC System	Waters ACQUITY UPLC or equivalent
MS System	Sciex Triple Quad 5500 or equivalent
Column	C18, 100 mm x 2.1 mm, 1.8 μ m particle size
Mobile Phase	Gradient Elution (See table below)
Flow Rate	0.4 mL/min
Column Temp.	40°C
Injection Vol.	5 μ L

LC Gradient Program

Time (min)	% Mobile Phase A (0.1% FA in Water)	% Mobile Phase B (Acetonitrile)
0.0	95	5
5.0	5	95
6.0	5	95
6.1	95	5

| 8.0 | 95 | 5 |

Mass Spectrometer Settings (Example)

Parameter	Setting
Ionization Mode	ESI Negative
Capillary Voltage	-3.5 kV
Source Temp.	150°C
Desolvation Temp.	450°C
MRM Transition	291.9 → 212.9 (Quantifier) 293.9 → 214.9 (Qualifier)

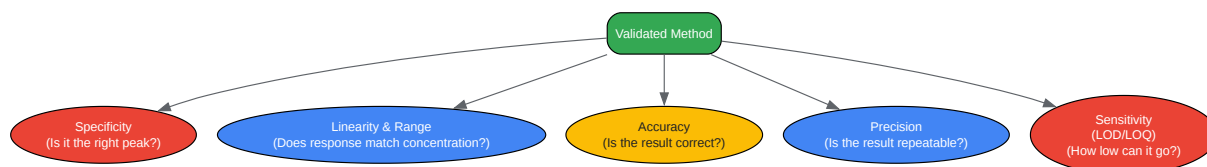
| Collision Energy | To be optimized empirically (~20-30 eV) |

Part 3: Analytical Method Validation

Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. The protocols should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Method Validation Logic

The validation process systematically challenges the method to prove its reliability. Each parameter assesses a different aspect of the method's performance, from its ability to distinguish the analyte from other substances (specificity) to its consistency over time (precision).



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Caption: Core parameters for analytical method validation as per ICH Q2(R1).

Validation Protocols & Acceptance Criteria

Parameter	Protocol	Typical Acceptance Criteria
Specificity	Analyze blank, placebo (if applicable), and spiked samples. For HPLC-UV, check for co-elution and peak purity using DAD. For LC-MS/MS, monitor transitions in blank matrix.	No interfering peaks at the retention time of the analyte. Peak purity index > 0.995.
Linearity	Analyze a minimum of 5 concentrations across the specified range. Plot a curve of peak area vs. concentration.	Correlation coefficient (R^2) \geq 0.998.
Range	The concentration interval over which the method is linear, accurate, and precise.	Typically 80% to 120% of the target concentration for an assay. [14]
Accuracy	Analyze samples with known amounts of spiked analyte at 3 concentrations (e.g., 80%, 100%, 120%) in triplicate. [14]	Percent recovery between 98.0% and 102.0%.
Precision	Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst or instrument.	Relative Standard Deviation (RSD) \leq 2.0%.
LOD & LOQ	Determine based on signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.	S/N ratio of 3:1 for LOD and 10:1 for LOQ.

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